molecular formula C8H10FNO4 B12841686 Dimethyl (2-cyanoethyl)(fluoro)malonate

Dimethyl (2-cyanoethyl)(fluoro)malonate

Cat. No.: B12841686
M. Wt: 203.17 g/mol
InChI Key: JQXJPPBZGIHAJA-UHFFFAOYSA-N
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Description

Dimethyl (2-cyanoethyl)(fluoro)malonate is an organic compound with the molecular formula C8H10FNO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by dimethyl, cyanoethyl, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dimethyl (2-cyanoethyl)(fluoro)malonate typically involves the cyanoethylation of dimethyl malonate. One common method includes the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and selectivity while minimizing the use of hazardous solvents and reagents. Continuous reactors and high vacuum distillation systems are employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyanoethyl)(fluoro)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for substitution reactions, acids or bases for hydrolysis, and heat for decarboxylation. The specific conditions depend on the desired reaction and the nature of the substituents on the malonate ester .

Major Products Formed

The major products formed from these reactions include substituted malonates, carboxylic acids, and simpler organic molecules resulting from decarboxylation .

Scientific Research Applications

Dimethyl (2-cyanoethyl)(fluoro)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (2-cyanoethyl)(fluoro)malonate involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-cyanoethyl)(fluoro)malonate is unique due to the presence of both cyano and fluoro groups, which impart distinct chemical properties and reactivity. These functional groups enhance its utility in various synthetic applications and make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

dimethyl 2-(2-cyanoethyl)-2-fluoropropanedioate

InChI

InChI=1S/C8H10FNO4/c1-13-6(11)8(9,4-3-5-10)7(12)14-2/h3-4H2,1-2H3

InChI Key

JQXJPPBZGIHAJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC#N)(C(=O)OC)F

Origin of Product

United States

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